(2E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-ETHYL-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of a benzodioxole ring and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-ETHYL-2-PROPENAMIDE typically involves the condensation of benzodioxole derivatives with propenamide precursors. The reaction is often carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in the synthesis include benzyl chloride, ethylamine, and propenoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-ETHYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-ETHYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-ETHYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(E)-1,3-Benzodioxol-5-ylmethylideneamino-thiourea: Shares the benzodioxole ring but differs in the functional groups attached.
(E)-1,3-Benzodioxol-5-ylmethylideneamino-benzoic acid: Similar aromatic structure but with different substituents
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BENZYL-N-ETHYL-2-PROPENAMIDE is unique due to its combination of the benzodioxole ring and the propenamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19NO3 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-benzyl-N-ethylprop-2-enamide |
InChI |
InChI=1S/C19H19NO3/c1-2-20(13-16-6-4-3-5-7-16)19(21)11-9-15-8-10-17-18(12-15)23-14-22-17/h3-12H,2,13-14H2,1H3/b11-9+ |
InChI Key |
YOPNTBRCOLAQJP-PKNBQFBNSA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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